molecular formula C17H16N4OS B2674475 5-propyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-ol CAS No. 439108-26-6

5-propyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-ol

Cat. No. B2674475
CAS RN: 439108-26-6
M. Wt: 324.4
InChI Key: KEXCHBJGWYFOCG-UHFFFAOYSA-N
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Description

5-propyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-ol, also known as 5-propyl-2-thienylpyrazolo[1,5-a]pyrimidine (5-PT), is a chemical compound that has been widely studied due to its unique structure and potential applications in scientific research. 5-PT is a member of the pyrazolo[1,5-a]pyrimidine family and was first synthesized in 2013 by a team of researchers from the University of Tokyo. Since then, 5-PT has been studied for its potential applications in a variety of scientific fields, from drug development to materials science. In

Scientific Research Applications

Photophysical Properties

Beyond biological applications, the compound’s photophysical properties are intriguing. Researchers have explored its fluorescence behavior, absorption spectra, and quantum yield. Understanding these characteristics can aid in designing sensors, imaging agents, or optoelectronic materials.

If you’d like more information or additional applications, feel free to ask

properties

IUPAC Name

5-propyl-2-(3-pyrrol-1-ylthiophen-2-yl)-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS/c1-2-5-12-10-16(22)21-15(18-12)11-13(19-21)17-14(6-9-23-17)20-7-3-4-8-20/h3-4,6-11,19H,2,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUNBNBUAEPLLMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N2C(=N1)C=C(N2)C3=C(C=CS3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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